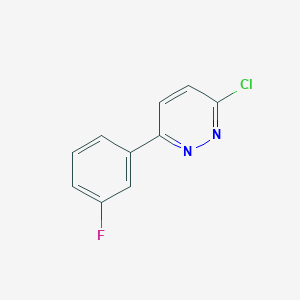

3-Chloro-6-(3-fluorophenyl)pyridazine

CAS No.: 66573-61-3

Cat. No.: VC4353901

Molecular Formula: C10H6ClFN2

Molecular Weight: 208.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66573-61-3 |

|---|---|

| Molecular Formula | C10H6ClFN2 |

| Molecular Weight | 208.62 |

| IUPAC Name | 3-chloro-6-(3-fluorophenyl)pyridazine |

| Standard InChI | InChI=1S/C10H6ClFN2/c11-10-5-4-9(13-14-10)7-2-1-3-8(12)6-7/h1-6H |

| Standard InChI Key | SWHBEWAGUFMFCG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)C2=NN=C(C=C2)Cl |

Introduction

3-Chloro-6-(3-fluorophenyl)pyridazine is a synthetic organic compound with the molecular formula C10H6ClFN2 and a molecular weight of 208.62 g/mol . It belongs to the pyridazine class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is particularly noted for its structural features, including a chlorine atom and a fluorophenyl group attached to the pyridazine ring.

Synthesis and Preparation

The synthesis of 3-Chloro-6-(3-fluorophenyl)pyridazine typically involves reactions starting from pyridazine precursors. While specific synthesis routes for this compound are not widely detailed in the literature, similar pyridazine derivatives are often synthesized through nucleophilic substitution reactions involving halogenated pyridazines .

Biological Activities and Applications

While specific biological activities of 3-Chloro-6-(3-fluorophenyl)pyridazine are not extensively documented, compounds with similar structures have shown potential in various fields:

-

Medicinal Chemistry: Pyridazine derivatives are explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

-

Biomedicine: These compounds are used in research related to neurological disorders and other diseases due to their ability to interact with enzymes and receptors.

Related Compounds and Their Activities

Other pyridazine derivatives have been studied for their biological activities:

| Compound Name | Structural Features | Biological Activities |

|---|---|---|

| 3-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridazine | Contains a trifluoromethyl group | Antimicrobial, anticancer activities |

| Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate | Features an ethyl ester group | Interacts with acetylcholinesterase, affects NF-kB pathway |

Safety and Handling

3-Chloro-6-(3-fluorophenyl)pyridazine is classified as a hazardous substance with specific handling precautions:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume